molecular formula C24H23BrN2O5 B11569309 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

Cat. No.: B11569309
M. Wt: 499.4 g/mol
InChI Key: BIVVBEQLYIARQP-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a dimethoxyphenyl group, and a pyridinyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the reaction of 4-bromobenzaldehyde with 3,4-dimethoxyphenethylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is further reacted with a pyridine derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets.

    Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide involves its interaction with specific molecular targets. The bromophenyl and dimethoxyphenyl groups may facilitate binding to enzymes or receptors, while the pyridinyl group can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and dimethoxyphenyl groups, along with the pyridinyl moiety, allows for diverse interactions and reactivity compared to similar compounds.

Properties

Molecular Formula

C24H23BrN2O5

Molecular Weight

499.4 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C24H23BrN2O5/c1-31-19-11-6-16(15-20(19)32-2)12-13-26-24(30)22(27-14-4-3-5-21(27)28)23(29)17-7-9-18(25)10-8-17/h3-11,14-15,22H,12-13H2,1-2H3,(H,26,30)

InChI Key

BIVVBEQLYIARQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(C(=O)C2=CC=C(C=C2)Br)N3C=CC=CC3=O)OC

Origin of Product

United States

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